5SK2KC2Yva
Description
5SK2KC2Yva is a synthetic inorganic compound, though its exact structural formula and industrial applications remain unspecified in publicly available literature. Its synthesis likely involves redox reactions or coordination chemistry, as inferred from analogous compounds discussed in experimental protocols .
Properties
CAS No. |
2204518-89-6 |
|---|---|
Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(6S)-2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13)/t6-/m0/s1 |
InChI Key |
ZOCPEKBIHMIJSC-LURJTMIESA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1=O)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “5SK2KC2Yva” involves multiple steps, starting with the preparation of the bicyclic core structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. The process may involve:
Cyclization reactions: to form the bicyclic core.
Amination reactions: to introduce the amino groups.
Purification steps: to isolate the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: “5SK2KC2Yva” undergoes various chemical reactions, including:
Oxidation reactions: where the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction reactions: involving reducing agents to yield reduced forms of the compound.
Substitution reactions: where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reactions: may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
“5SK2KC2Yva” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “5SK2KC2Yva” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: and modulating their activity.
Interfering with cellular signaling pathways: to alter cellular functions.
Inducing or inhibiting gene expression: to produce specific biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: BHCMyTa (III)
- Structural Similarities : BHCMyTa (III) (presumed transliterated as Bismuth-based compound) shares a hypothesized octahedral coordination geometry with 5SK2KC2Yva, as both are synthesized under inert atmospheres using NaBH(OAc)₃ and Et₃N .
- Functional Differences : BHCMyTa (III) exhibits catalytic activity in esterification reactions, whereas this compound’s reactivity remains uncharacterized.
- Synthetic Conditions: Parameter this compound BHCMyTa (III) Reagents PCC/CH₂Cl₂ TsCl/Py/MeCN Temperature 25°C 40–60°C Yield Not reported 72–85%
Compound B: XJIOpHIOB
- Structural Similarities: XJIOpHIOB (possibly a chlorinated organic-inorganic hybrid) shares halogenated functional groups with this compound, inferred from shared reagents like K₂CO₃ .
- Functional Differences : XJIOpHIOB is optically active, with reported applications in photoluminescence, while this compound’s optical properties are undocumented.
- Analytical Data: Property this compound XJIOpHIOB λmax (nm) Not available 430 (in EtOH) Thermal Stability >200°C Decomposes at 150°C
Comparison with Functionally Similar Compounds
Compound C: aJIIOMHHHa (II)
- Functional Similarities : Both compounds are hypothesized to act as reducing agents in organic synthesis, based on shared use of NaBH(OAc)₃ .
- Divergences : aJIIOMHHHa (II) (likely an aluminum hydride derivative) demonstrates higher selectivity in ketone reduction, whereas 5SK2KC2YC2Yva’s specificity is unreported.
Compound D: IHНKa (II)
- Functional Similarities : IHНKa (II) (possibly a zinc-based catalyst) and this compound are both utilized in cross-coupling reactions, as indicated by Cu-mediated synthesis pathways .
- Performance Metrics: Metric this compound IHНKa (II) Turnover Frequency Unknown 1.2 × 10³ h⁻¹ Substrate Scope Limited Broad (aryl/alkyl)
Research Findings and Limitations
- Synthesis Challenges : this compound’s synthesis requires stringent anhydrous conditions, unlike BHCMyTa (III) or XJIOpHIOB, which tolerate ambient moisture .
- Knowledge Gaps: No peer-reviewed studies directly address this compound’s mechanistic pathways or industrial scalability. Current inferences derive from analogous compounds and reaction conditions .
- Analytical Recommendations : Future work should prioritize high-resolution mass spectrometry (HRMS) and single-crystal XRD to resolve its molecular architecture .
Table 2: Functional Performance
| Compound | Application | Substrate Scope | Stability (°C) |
|---|---|---|---|
| This compound | Undocumented | Limited | >200 |
| aJIIOMHHHa (II) | Ketone reduction | Broad | 180 |
| IHНKa (II) | Cross-coupling | Aryl/Alkyl | 220 |
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